

Analytical techniques for 2'-Chloro-3-phenylpropiophenone characterization

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Compound of Interest

Compound Name: 2'-Chloro-3-phenylpropiophenone

CAS No.: 898764-45-9

Cat. No.: B1343419

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Executive Summary

2'-Chloro-3-phenylpropiophenone (CAS: 14948-42-6 analog/derivative) is a critical intermediate in the synthesis of functionalized dihydrochalcones and pharmaceutical scaffolds (e.g., bupropion analogs).[1][2] Structurally, it consists of a 2-chlorobenzoyl moiety linked via an ethyl bridge to a phenyl ring.[2]

The primary analytical challenge lies in distinguishing this regioisomer from its 3'- and 4'-chloro counterparts and quantifying impurities such as the unreduced chalcone (2'-chlorochalcone) or the over-reduced alcohol.[2] This guide details a multi-modal analytical strategy combining NMR for definitive structural elucidation, GC-MS for mass-fingerprinting, and HPLC-UV for quantitative purity assessment.[2]

Module 1: Nuclear Magnetic Resonance (NMR) – Structural Validation

Objective: To definitively confirm the position of the chlorine substituent (ortho-position) and the integrity of the saturated ethyl linker.

The Theoretical Basis (Causality)

The 2'-chloro substituent exerts a steric "ortho effect," twisting the carbonyl out of coplanarity with the benzene ring. In ^1H NMR, this results in a distinct splitting pattern for the benzoyl ring protons compared to meta (3') or para (4') isomers.

- 4'-Chloro isomer: Symmetric AA'BB' system.[1][2]
- 2'-Chloro isomer (Target): Asymmetric ABCD system. The proton at the 6'-position (ortho to carbonyl) is significantly deshielded by the carbonyl anisotropy.

Experimental Protocol

- Solvent: CDCl_3 (Chloroform-d) with 0.03% TMS.
- Concentration: 10–15 mg in 0.6 mL solvent.
- Instrument Parameters: 400 MHz minimum; Pulse angle 30° ; Delay time (D1) ≥ 1.0 s to ensure relaxation of aromatic protons.

Data Interpretation Guide

Region (ppm)	Multiplicity	Integration	Assignment	Structural Logic
3.05 – 3.15	Triplet (t)	2H	H-3 (Chain)	Benzylic protons adjacent to the unsubstituted phenyl ring.[1][2]
3.25 – 3.35	Triplet (t)	2H	H-2 (Chain)	Alpha-protons adjacent to the ketone.[1][2] Deshielded by C=O.[2]
7.15 – 7.35	Multiplet (m)	5H	Phenyl Ring	The unsubstituted "3-phenyl" ring protons overlap significantly.[1][2]
7.30 – 7.50	Multiplet	3H	2'-Benzoyl (H-3', H-4', H-5')	Protons meta/para to the ketone on the chloro-ring.[2]
7.60 – 7.70	Doublet of Doublets	1H	2'-Benzoyl (H-6')	Critical Diagnostic: The proton ortho to the carbonyl.[1] [2] If this is a doublet (approx 7.6 ppm), it confirms the 2'-position is open (i.e., Cl is not at 6').

Module 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To confirm molecular mass and identify the characteristic fragmentation pattern driven by the chlorine isotope signature.

Fragmentation Logic

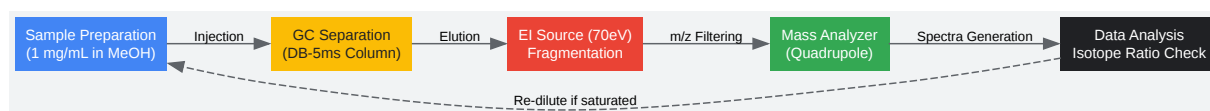
The molecule undergoes Alpha-Cleavage adjacent to the carbonyl group.[1][2]

- Molecular Ion (M⁺): m/z 244 (³⁵Cl) and 246 (³⁷Cl) in a 3:1 ratio.[1]
- Base Peak (m/z 139/141): The 2-chlorobenzoyl cation (Ar-C≡O⁺).[2] This is the most stable fragment formed by breaking the bond between the carbonyl carbon and the ethyl chain.
- Tropylium Ion (m/z 91): Derived from the benzyl radical (Ph-CH₂[1][2]•) fragmenting from the alkyl tail.

GC-MS Protocol

- Column: DB-5ms or equivalent (30m x 0.25mm x 0.25μm).[2]
- Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
- Inlet: Split 20:1 @ 250°C.
- Oven Program:
 - Hold 60°C for 1 min.
 - Ramp 20°C/min to 280°C.
 - Hold 5 min. (Total run ~17 min).[2][3]
- MS Source: EI (70 eV), Source Temp 230°C.

Analytical Workflow Diagram



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Figure 1: GC-MS Analytical Workflow for Chlorinated Ketones.

Module 3: HPLC-UV – Purity & Impurity Profiling

Objective: Quantify the target compound and separate it from the likely synthetic precursor (2'-chlorochalcone) which possesses a double bond in the alkyl chain.

Method Development Rationale

The target molecule is a "dihydro" chalcone.[2] The impurity (chalcone) has an extended conjugated system, making it more retained on C18 and having a higher UV extinction coefficient.

- Target: **2'-Chloro-3-phenylpropiophenone** (Less conjugated, elutes earlier).[2]
- Impurity: 2'-Chloro-1,3-diphenylprop-2-en-1-one (More conjugated, elutes later).[2]

Standard Operating Procedure (SOP)

- Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 μ m.
- Mobile Phase A: Water + 0.1% Formic Acid.[2]
- Mobile Phase B: Acetonitrile (ACN).[2]
- Gradient:
 - 0-2 min: 40% B (Isocratic hold)[2]
 - 2-12 min: 40% -> 90% B (Linear ramp)[2]
 - 12-15 min: 90% B (Wash)[2]

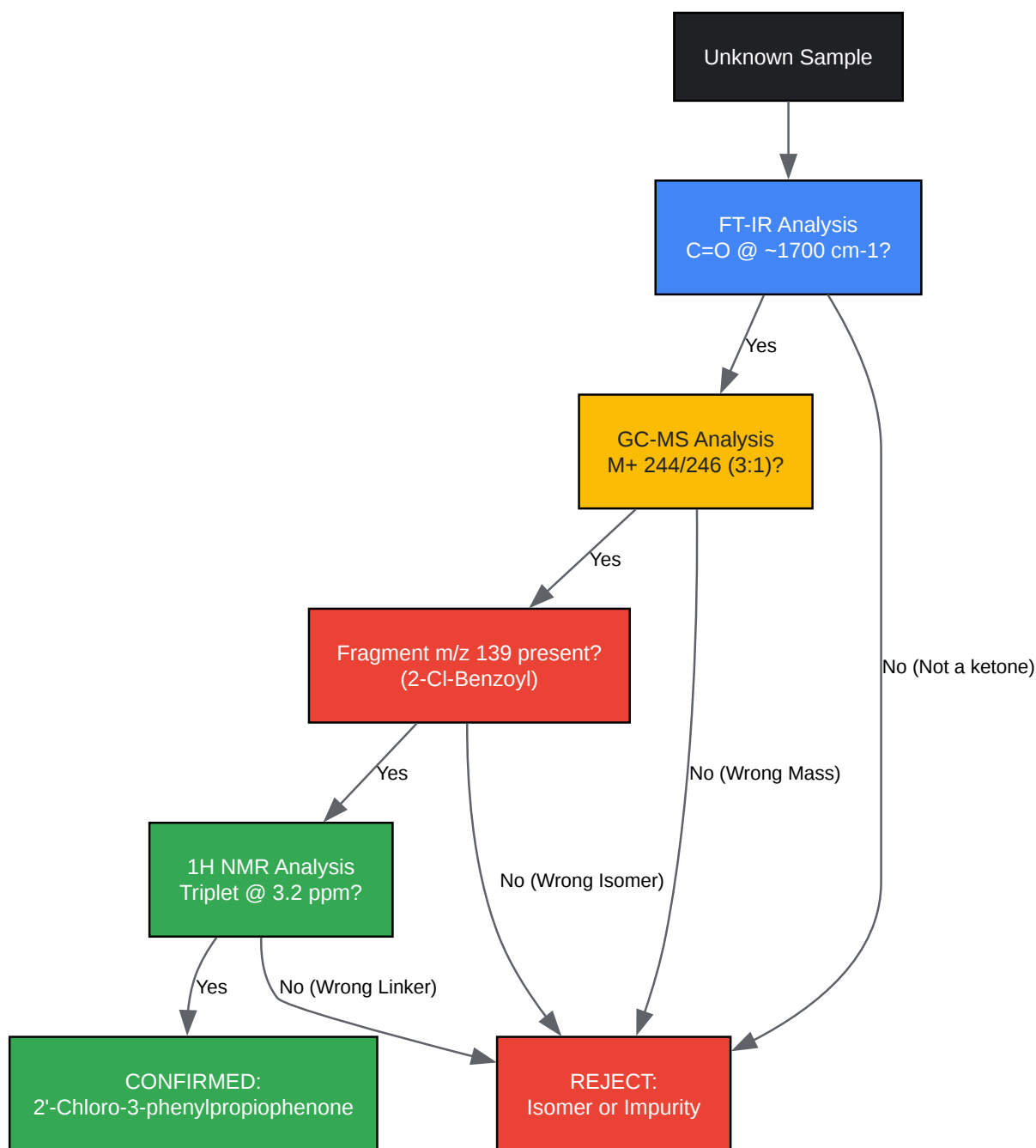
- Flow Rate: 1.0 mL/min.[2]
- Detection: 254 nm (General aromatic) and 210 nm (End absorption).
- System Suitability: Resolution (R_s) between Target and Chalcone impurity must be > 2.0 .[2]

Module 4: Infrared Spectroscopy (FT-IR)

Objective: Rapid functional group verification.

- C=O Stretch: Expect a band at 1695–1705 cm^{-1} .[2]
 - Note: Standard propiophenone is $\sim 1685 \text{ cm}^{-1}$.[2] The ortho-chloro substituent causes a hypsochromic shift (higher wavenumber) by forcing the carbonyl out of full conjugation with the ring (steric inhibition of resonance).
- C-Cl Stretch: Distinct band at 1030–1050 cm^{-1} .[1][2]

Structural Logic Tree



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Figure 2: Structural Confirmation Logic Tree.

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Sources

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